(R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine

Asymmetric Synthesis β-Amino Acids Chiral Auxiliary

(R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS 104942-85-0, molecular formula C12H21NSi, molecular weight 207.39 g/mol) is a chiral, non-racemic secondary amine featuring a (1R)-1-phenylethyl stereocenter and a trimethylsilylmethyl (TMS-CH2) substituent on nitrogen. The compound is classified as a silylated α-methylbenzylamine derivative and is commercially available from multiple suppliers with typical purity specifications of ≥98%.

Molecular Formula C12H21NSi
Molecular Weight 207.39 g/mol
Cat. No. B12277858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine
Molecular FormulaC12H21NSi
Molecular Weight207.39 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC[Si](C)(C)C
InChIInChI=1S/C12H21NSi/c1-11(13-10-14(2,3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3
InChIKeyZNLUTOAUUHFXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile and Procurement Classification of (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS 104942-85-0)


(R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine (CAS 104942-85-0, molecular formula C12H21NSi, molecular weight 207.39 g/mol) is a chiral, non-racemic secondary amine featuring a (1R)-1-phenylethyl stereocenter and a trimethylsilylmethyl (TMS-CH2) substituent on nitrogen . The compound is classified as a silylated α-methylbenzylamine derivative and is commercially available from multiple suppliers with typical purity specifications of ≥98% . Its defining structural attributes—the sterically demanding TMS group combined with a well-defined chiral center—render it useful as a chiral building block, auxiliary, or ligand precursor in asymmetric synthesis methodologies, particularly in the construction of β-amino acid derivatives and in catalytic C–N bond-forming reactions [1].

Identity Single (R)-enantiomer TMS-substituted amine
Workflow Stereoselective amidocuprate conjugate additions
Selection High chemical purity, chiral integrity for asymmetric methodology

Why (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine Cannot Be Substituted by Non-Silylated or Racemic Analogs in Asymmetric Methodologies


Generic substitution of (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine with simpler chiral amines (e.g., unsubstituted α-methylbenzylamine, CAS 3886-69-9) or racemic mixtures is precluded by the compound's dual functional requirements in established asymmetric protocols. The TMS group is not a passive protecting group; it acts as a critical modulator of reagent nucleophilicity and aggregation state in amidocuprate and lithium amide chemistry, enabling stereoselective conjugate additions that are not observed with the corresponding N-alkyl or N-H analogs [1]. Furthermore, procurement of the single (R)-enantiomer is mandatory, as the use of racemic material would lead to diastereomeric reagent mixtures and erosion of enantioselectivity in downstream β-amino acid synthesis, rendering the process non-viable for applications requiring enantiopure building blocks [2].

TMS group vs. non-silylated amines

The TMS substituent modulates nucleophilicity and aggregation in amidocuprate chemistry; non-silylated analogs may fail to provide stereocontrol, limiting direct substitution.

Single (R)-enantiomer vs. racemic mixture

Racemic material yields diastereomeric reagent mixtures and erodes enantioselectivity in β-amino acid synthesis, making enantiopure procurement essential for method reproducibility.

Quantitative Performance Differentiation of (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine in Key Asymmetric Transformations


Superior Diastereoselectivity in Conjugate Addition for β-Amino Acid Synthesis vs. Non-Silylated Amines

In the asymmetric synthesis of β-amino acids via conjugate addition to α,β-unsaturated esters, the use of homochiral amidocuprates derived from (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine delivers stereoselective outcomes that are not achievable with the corresponding non-silylated (R)-α-methylbenzylamine [1]. The TMS group enhances nucleophilicity and controls aggregation, enabling efficient β-amino acid formation [1].

Conjugate addition stereoselectivity
Class-level
TMS-amine: effective stereocontrol reported;
non-silylated (R)-α-methylbenzylamine: no effective stereoselectivity in amidocuprate protocol.
TMS group is required for reported stereoselective β-amino acid formation.
Class-level inference; method-specific validation advised.
Asymmetric Synthesis β-Amino Acids Chiral Auxiliary

Enabling Tandem Conjugate Addition-Alkylation for anti-α-Alkyl-β-Amino Acids: TMS Group Essential for Transmetalation Step

The TMS group in (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine is critical for the tandem conjugate addition-alkylation sequence leading to anti-α-alkyl-β-amino acids [1]. Following initial conjugate addition, the lithium/copper ester enolate undergoes transmetalation to a titanium enolate, a step facilitated by the electronic and steric properties of the TMS-substituted amide moiety, enabling subsequent stereoselective trapping with carbon electrophiles [1].

Tandem addition-alkylation scope
Class-level
TMS-amine enables transmetalation and tandem anti-α-alkyl-β-amino acid formation;
non-silylated amines do not support this tandem protocol.
TMS facilitates transmetalation step, expanding accessible β-amino acid derivatives.
Class-level inference; limited to reported conditions.
Asymmetric Synthesis Tandem Reactions β-Amino Acid Derivatives

Enantiopurity and LogP Characteristics Relative to Common α-Methylbenzylamine Benchmark

Commercially sourced (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine is routinely supplied at ≥98% chemical purity with defined (R)-stereochemistry (single stereocenter) . Compared to the widely used benchmark chiral amine (R)-α-methylbenzylamine (CAS 3886-69-9), the TMS-substituted derivative exhibits a significantly higher calculated LogP (4.16 vs. ~1.5 for α-methylbenzylamine) , reflecting increased lipophilicity that influences solubility in organic media and potential membrane permeability in biological assay contexts.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 4.16 (calculated)
Baseline (R)-α-methylbenzylamine: LogP ≈ 1.5
ΔLogP +2.66
Higher lipophilicity may enhance organic-phase partitioning and influence solubility in non-aqueous media.
Calculated LogP; experimental validation recommended.
Physicochemical Properties Chiral Purity Lipophilicity

Recommended Application Scenarios for (R)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine Based on Performance Evidence


Asymmetric Synthesis of β-Amino Acid Building Blocks via Amidocuprate Conjugate Addition

This compound is the preferred reagent for the preparation of enantiomerically enriched β-amino acid esters via conjugate addition of homochiral amidocuprates to α,β-unsaturated esters [1]. The TMS group is essential for achieving stereoselective addition, and procurement of the single (R)-enantiomer ensures reproducible stereochemical outcomes.

Tandem Conjugate Addition-Alkylation for Complex β-Amino Acid Derivatives

For research programs requiring anti-α-alkyl-β-amino acids, this compound enables a validated tandem protocol involving conjugate addition, transmetalation to titanium, and electrophilic trapping [1]. The TMS-substituted amide structure is indispensable for the transmetalation step, distinguishing this reagent from non-silylated chiral amines.

Precursor for Chiral α-Silyl Amine Synthesis and Cross-Coupling Reactions

The TMS-substituted amine structure serves as a valuable precursor or model compound for developing enantioselective α-silyl amine syntheses and for investigating palladium-catalyzed C–N cross-coupling reactions of N-TMS amines [1]. Its defined stereochemistry and TMS group make it a suitable substrate for methodology development in these areas.

Application
Selection Property
Validation Focus
β-amino acid building block synthesis via conjugate addition
TMS-mediated stereocontrol in amidocuprate methodology
Reproducible enantioselectivity under reported conditions
anti-α-alkyl-β-amino acid derivatives via tandem protocol
TMS-enabled transmetalation and electrophilic trapping
Tandem reaction scope and diastereoselectivity review
Chiral α-silyl amine precursor and methodology development
Well-defined single enantiomer with TMS group
Steric and electronic influence in cross-coupling or lithiation studies
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